molecular formula C11H14ClNO2 B8372704 Ethyl 4-chloro-2-(propan-2-yl)pyridine-3-carboxylate

Ethyl 4-chloro-2-(propan-2-yl)pyridine-3-carboxylate

Cat. No. B8372704
M. Wt: 227.69 g/mol
InChI Key: RDKUTUYRPMREGL-UHFFFAOYSA-N
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Patent
US09040538B2

Procedure details

Ethyl 2-bromo-4-chloropyridine-3-carboxylate (1 g, 3.78 mmol) was dissolved in anhydrous dioxane (30 mL). A solution of diisopropyl zinc (4.5 mL, 4.54 mmol, 1.0 M in toluene) was added dropwise, followed with (1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (44 mg, 60 μmol). The mixture was heated at 40° C. overnight, and water followed with 1 N HCl was added. The reaction mixture was extracted 3 times with ethyl acetate, and the combined organic phases were washed with brine and dried over sodium sulfate. After evaporation, the residue was dissolved in DCM and purified on silica gel using 0-15% hexane/ethyl acetate to afford ethyl 4-chloro-2-(propan-2-yl)pyridine-3-carboxylate (428 mg, 50% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
diisopropyl zinc
Quantity
4.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
(1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium
Quantity
44 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([Cl:13])[CH:5]=[CH:4][N:3]=1.[CH:14]([Zn]C(C)C)([CH3:16])[CH3:15].O.Cl>O1CCOCC1>[Cl:13][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([CH:14]([CH3:16])[CH3:15])[C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=CC(=C1C(=O)OCC)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
diisopropyl zinc
Quantity
4.5 mL
Type
reactant
Smiles
C(C)(C)[Zn]C(C)C
Step Three
Name
(1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium
Quantity
44 mg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted 3 times with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM
CUSTOM
Type
CUSTOM
Details
purified on silica gel using 0-15% hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC=C1)C(C)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 428 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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